N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-19-10-6-3-2-5-9(10)12(18)15-14-17-16-13(21-14)11-7-4-8-20-11/h2-8H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCIPXPLNKTPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with an appropriate amine and formaldehyde in ethanol . The reaction conditions often include refluxing in ethanol for several hours and subsequent purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Reactive Sites and Structural Features
The compound contains three primary reactive domains:
-
Furan ring : A five-membered aromatic heterocycle prone to electrophilic substitution and oxidation.
-
1,3,4-Oxadiazole ring : A nitrogen-rich heterocycle susceptible to reduction and ring-opening reactions.
-
2-Methoxybenzamide moiety : An electron-rich aromatic system with hydrolyzable amide functionality.
Reduction Reactions
The oxadiazole ring undergoes selective reduction under specific conditions:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Sodium borohydride | Ethanol, 60°C | Partial reduction to thiadiazole | |
| H₂/Pd-C | Methanol, room temperature | Ring-opening to form hydrazide derivative |
Key Findings :
-
Complete reduction of the oxadiazole ring requires catalytic hydrogenation, yielding a hydrazine-linked intermediate .
-
Partial reduction with NaBH₄ preserves the furan ring while modifying the oxadiazole’s electronic properties .
Substitution Reactions
The benzamide and furan rings participate in electrophilic substitution:
Benzamide Substitutions
| Reaction Type | Reagent | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Halogenation | Cl₂/FeCl₃ | Para to methoxy | 5-Chloro-2-methoxybenzamide | |
| Alkylation | CH₃I/K₂CO₃ | Methoxy group | Ethoxy or propoxy derivatives |
Furan Ring Modifications
| Reaction Type | Reagent | Product | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-furan derivative | |
| Sulfonation | SO₃/H₂SO₄ | 2-Sulfo-furan analog |
Mechanistic Insight :
-
The methoxy group directs electrophiles to the para position on the benzamide ring .
-
Furan’s electron-rich nature facilitates nitration at the 5-position under acidic conditions .
Oxidation Reactions
The furan ring is selectively oxidized without affecting the oxadiazole:
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C | 2,5-Diketone furan derivative | |
| Ozone | CH₂Cl₂, −78°C | Cleavage to dicarboxylic acid |
Theoretical Correlation :
-
Density Functional Theory (DFT) calculations indicate that the furan’s HOMO energy (−0.21 eV) facilitates oxidation at the α-position .
Electrochemical Behavior
Cyclic voltammetry studies on analogous oxadiazole derivatives reveal:
| Compound Feature | Reduction Potential (V) | Oxidation Potential (V) | Source |
|---|---|---|---|
| Oxadiazole ring | −1.2 to −1.4 | +1.6 | |
| Furan ring | −0.9 | +1.8 |
Implications :
-
The oxadiazole ring exhibits higher electron affinity than the furan, making it a preferred site for reductive modifications .
Hydrolysis and Stability
The benzamide group undergoes controlled hydrolysis:
| Conditions | Reagent | Product | Source |
|---|---|---|---|
| Acidic (HCl/H₂O) | Reflux, 6h | 2-Methoxybenzoic acid + amine | |
| Basic (NaOH/EtOH) | 80°C, 3h | Sodium 2-methoxybenzoate + amide |
Stability Notes :
-
The compound is stable under ambient conditions but degrades in strongly acidic or basic environments .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights unique features:
| Compound | Key Reactivity Difference | Source |
|---|---|---|
| 5-Furan-2-yl oxadiazole-2-thiol | Thiol group enables metal coordination | |
| 5-Nitrothiophene-pyrazoline hybrids | Nitro group enhances redox activity |
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting microbial growth and disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous 1,3,4-Oxadiazoles
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences : Replaces LMM11’s furan-2-yl with a 4-methoxyphenylmethyl group and substitutes the cyclohexyl(ethyl)sulfamoyl chain with a benzyl(methyl)sulfamoyl group .
- Activity : Both LMM5 and LMM11 inhibit Trr1, but LMM5 was tested at half the concentration (50 μg/mL), suggesting higher intrinsic potency or solubility .
- Target Specificity : Both compounds exhibit broad-spectrum antifungal activity, but LMM11’s furan group may enhance membrane penetration due to its smaller size and lipophilicity compared to LMM5’s bulkier substituents .
OZE-I, OZE-II, and OZE-III
These oxadiazoles (Fig. 2) differ in substituents:
- OZE-I : Tetrahydro-naphthalenyl group (C16H17N3O2; MW: 283.32).
- OZE-II : 3,5-Dimethoxyphenyl with a sulfonyl group (C22H24N4O7S; MW: 488.51).
- OZE-III : 4-Chlorophenyl (C13H14ClN3O2; MW: 279.72).
Thiadiazole Derivatives
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate
- Structural Differences : Replaces the oxadiazole core with a 1,3,4-thiadiazole ring. The 2-methoxybenzamide group is retained, but the substituent at position 5 is a 2-methoxyphenyl group.
- Activity : Exhibits insecticidal and fungicidal properties, though specific efficacy metrics relative to LMM11 are unreported. The thiadiazole core may confer altered electronic properties, affecting target binding .
- Physicochemical Properties: Crystallizes in a monoclinic system (C2/c space group) with a molecular weight of 350.40 g/mol, suggesting differences in solubility and stability compared to LMM11 .
N-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
- Structural Differences: Combines a thiadiazole core with a 3,4,5-trimethoxybenzamide group and a furan-2-ylmethylamino substituent.
Research Implications
- Substituent Impact : The furan-2-yl group in LMM11 likely enhances lipophilicity and target binding compared to bulkier aromatic substituents in analogs like LMM5.
- Core Heterocycle : Thiadiazole derivatives exhibit divergent bioactivity profiles, possibly due to sulfur’s electronegativity differences from oxygen in oxadiazoles.
- Sulfamoyl vs. Sulfonyl Groups : LMM11’s sulfamoyl chain may improve Trr1 inhibition efficiency over sulfonyl-containing compounds like OZE-II .
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a furan ring and an oxadiazole moiety, which are known to impart various biological activities. The presence of the methoxybenzamide group enhances its lipophilicity and may contribute to its interaction with biological targets.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that compounds containing the oxadiazole ring exhibit antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored. Studies have suggested that oxadiazole derivatives can inhibit pro-inflammatory cytokine production, potentially making them candidates for treating inflammatory diseases .
- Antitumor Activity : Preliminary studies have indicated that compounds with oxadiazole structures can exhibit cytotoxic effects against cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Study 2: Anti-inflammatory Mechanism Investigation
In a controlled experiment involving mouse splenocytes, the anti-inflammatory effects of the compound were assessed by measuring cytokine levels in response to lipopolysaccharide (LPS) stimulation. The results indicated a marked reduction in TNF-alpha production at concentrations as low as 100 nM, highlighting its potential as an anti-inflammatory agent .
Study 3: Antitumor Activity in Cell Lines
The cytotoxic effects of this compound were tested on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell viability in breast cancer (MCF7) and lung cancer (A549) cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | CS₂, EtOH, reflux, 6 hr | 65–75 | |
| Amide coupling | 2-Methoxybenzoyl chloride, pyridine, RT, 12 hr | 80–85 |
Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:
- Space group : Monoclinic (e.g., C2/c) with Z = 4 .
- Hydrogen bonding : N–H···N and C–H···O/F interactions form dimers and stabilize layered packing .
- Torsion angles : The dihedral angle between the oxadiazole and benzamide planes is ~15°, indicating partial conjugation .
Q. Table 2: Selected Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| R factor | 0.039–0.080 | |
| C–H···O bond length | 2.89–3.12 Å |
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Q. Methodology :
- Multi-technique validation : Combine ¹H/¹³C NMR, IR (amide I band ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
- Tautomerism analysis : For oxadiazole-thiol derivatives, UV-vis and computational studies (DFT) differentiate thiol-thione tautomers .
- X-ray validation : SC-XRD resolves ambiguities in regiochemistry, as seen in furan-oxadiazole hybrids .
Advanced: What experimental strategies optimize reaction yields in multi-step syntheses of this compound?
Q. Recommendations :
- Catalysis : Use triethylamine or DMAP to accelerate amide coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Purification : Gradient column chromatography (hexane:ethyl acetate) removes unreacted starting materials .
Q. Table 3: Yield Optimization Strategies
| Variable | Improvement | Reference |
|---|---|---|
| Catalyst (DMAP) | +15% yield | |
| Solvent (DMF vs. THF) | +20% yield |
Advanced: How is the anticancer activity of this compound evaluated, and what structural features correlate with efficacy?
Q. Methodology :
- In vitro assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Structure-activity relationship (SAR) :
- Furan moiety : Enhances lipophilicity and membrane permeability .
- Methoxy group : Electron-donating effects increase DNA intercalation potential .
- Comparative studies : Analogues with thiadiazole instead of oxadiazole show reduced activity, highlighting the role of the heterocycle’s electronegativity .
Advanced: What computational methods predict the compound’s reactivity and binding modes?
Q. Approach :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study frontier molecular orbitals (FMO) and electrostatic potential (ESP) .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like topoisomerase II or tubulin .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Basic: How is the purity of the compound validated for biological testing?
Q. Protocol :
- HPLC : C18 column, acetonitrile:water (70:30), UV detection at 254 nm; purity ≥95% .
- Elemental analysis : Match calculated vs. observed C, H, N values (e.g., C: 54.2%, H: 3.8%, N: 11.9%) .
Advanced: How do researchers address discrepancies in reported biological activity data?
Q. Resolution strategies :
- Standardized assays : Use common cell lines and protocols (e.g., NCI-60 panel) .
- Dose-response curves : Calculate IC₅₀ values in triplicate to ensure reproducibility .
- Meta-analysis : Compare data across studies controlling for variables like solvent (DMSO concentration ≤0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
